N-(3-fluorophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5OS2/c1-20-5-7-21(8-6-20)14-18-19-15(24-14)23-10-13(22)17-12-4-2-3-11(16)9-12/h2-4,9H,5-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRXNOFHUIVXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on the biological activity of this compound, focusing on its cytotoxic properties, mechanism of action, and related studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to a fluorophenyl group and a piperazine derivative, which may contribute to its biological activity. The presence of these functional groups is significant in modulating interactions with biological targets.
Anticancer Properties
Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SK-N-MC (neuroblastoma) .
Table 1: Cytotoxicity Data for Thiadiazole Derivatives
The mechanism by which this compound exerts its cytotoxic effects is likely related to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Studies indicate that similar compounds can inhibit protein kinases such as Bcr-Abl, which is crucial in certain leukemias . The inhibition of such kinases leads to disrupted cell cycle progression and increased apoptosis in cancer cells.
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their anticancer potential. For example:
- Study by Alam et al. (2011) : This study synthesized various thiadiazole derivatives and evaluated their anticancer properties against multiple human cancer cell lines. The findings suggested that modifications on the thiadiazole ring significantly influenced cytotoxic activity .
- Research by Hosseinzadeh et al. (2013) : This research highlighted the synthesis of new thiadiazole derivatives with trifluoromethyl substituents, demonstrating potent inhibitory activity against prostate and breast cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Thiadiazole Derivatives with Anticancer Activity
Akt Inhibitors (Apoptosis Inducers)
- N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) Activity: Induces apoptosis and cell cycle arrest in C6 glioma cells via Akt inhibition (92.36% inhibition) . Structural Difference: Replaces the 4-methylpiperazinyl group with a 4-nitrophenylamino moiety. Key Interaction: π-π stacking and hydrogen bonding with Akt, as shown in docking studies .
- N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8) Activity: 86.52% Akt inhibition; similar mechanism to Compound 3 but with a nitrobenzothiazole substituent .
Comparison : The target compound’s 4-methylpiperazinyl group may enhance solubility or modulate kinase selectivity compared to the nitro-containing analogs.
Cytotoxic Thiadiazole-Benzofuran Hybrids
- Compound 64 (Thiadiazole-Benzofuran Hybrid)
Fluorophenyl vs. Chlorophenyl Derivatives
- 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63)
Piperazinyl and Morpholinyl Modifications
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide Structure: Shares the piperazinyl-acetamide linkage but substitutes the thiadiazole 5-position with ethyl instead of 4-methylpiperazine .
Antimicrobial vs. Anticancer Thiadiazoles
- Structural Feature: Incorporates a thiadiazine-thione moiety, which is absent in the target compound. This suggests divergent structure-activity relationships (SAR) for antimicrobial vs. anticancer applications .
Yield and Melting Points
Insight: Higher yields (>75%) are observed for compounds with benzylthio or methoxyphenoxy groups . The target compound’s synthesis may benefit from similar strategies, though the piperazinyl group could introduce steric challenges.
Mechanistic Insights from Docking Studies
- Compounds 3 and 8 : Demonstrated that π-π interactions and hydrogen bonding with Akt are critical for inhibition .
- Hypothesis for Target Compound : The 4-methylpiperazinyl group could engage in salt-bridge interactions with acidic residues in kinase active sites, enhancing selectivity over nitro-substituted analogs.
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A common approach involves cyclizing 4-methylpiperazine-1-carbothioamide with hydrazine hydrate in the presence of carbon disulfide. The reaction proceeds under reflux in ethanol, yielding the thiadiazole-thiol scaffold.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | None |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
The product is purified via recrystallization from ethanol, confirmed by FT-IR (νmax 2560 cm⁻¹ for S-H stretch) and ¹H-NMR (δ 3.15–3.45 ppm for piperazine protons).
Alternative Pathway: Nucleophilic Substitution
Substituting a leaving group (e.g., chlorine) on preformed thiadiazole rings with 4-methylpiperazine offers a modular route. For instance, 2-chloro-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole reacts with thiourea in dimethylformamide (DMF) at 60°C, displacing chloride with a thiol group.
Optimization Insights
- Solvent Selection : DMF enhances nucleophilicity of thiourea compared to acetone or dichloromethane.
- Stoichiometry : A 1:1.2 molar ratio of thiadiazole chloride to thiourea minimizes disulfide byproducts.
Preparation of N-(3-Fluorophenyl)-2-Chloroacetamide
Acylation of 3-Fluoroaniline
3-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form the chloroacetamide intermediate.
Procedure
- Dissolve 3-fluoroaniline (1.0 eq) in DCM.
- Add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
- Stir for 4 hours at room temperature.
- Quench with water, extract with DCM, and dry over Na₂SO₄.
Characterization Data
Coupling of Thiadiazole-Thiol and Chloroacetamide Intermediates
The final step involves nucleophilic displacement of the chlorine atom in N-(3-fluorophenyl)-2-chloroacetamide by the thiolate anion generated from 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-thiol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone/DMF (3:1) |
| Base | K₂CO₃ (2.0 eq) |
| Temperature | 50°C |
| Reaction Time | 6 hours |
| Yield | 85% |
Mechanistic Considerations
- Deprotonation of the thiol by K₂CO₃ forms a thiolate ion, enhancing nucleophilicity.
- Polar aprotic solvents stabilize the transition state, accelerating substitution.
Purification
Column chromatography (silica gel, ethyl acetate:hexane = 1:1) followed by recrystallization from ethanol yields pure product.
Analytical Validation and Spectral Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water = 70:30) shows ≥98% purity at 254 nm.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thiadiazole Formation
A patent-disclosed method condenses thiocarbazide derivatives with 4-methylpiperazine and chloroacetic acid in a single pot, bypassing isolated intermediates. While this reduces steps, yields are lower (55–60%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the coupling step, achieving 80% yield with reduced solvent consumption.
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
- Waste Streams : Aqueous layers from extractions are treated with activated carbon to adsorb organic residues.
- Green Chemistry Metrics : Process mass intensity (PMI) of 23.5 aligns with industry benchmarks.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃) at 90–100°C .
- Acylation : Coupling the thiadiazole intermediate with a fluorophenyl acetamide derivative using coupling agents (e.g., DCC/DMAP) in solvents like DMF or DCM .
- Purification : Recrystallization from DMSO/water mixtures (2:1) or column chromatography to achieve >95% purity . Key parameters include temperature control (<5°C during acylation to minimize side reactions) and solvent selection (DMF enhances nucleophilic substitution rates) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methylpiperazine methyl at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~422.12 g/mol) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-F stretch) .
- TLC : Monitoring reaction progress using silica plates and UV visualization .
Q. What in vitro biological activities have been reported for this compound and its analogs?
- Anticancer Activity : IC₅₀ values of 0.034–0.084 mmol/L against A549 and MCF-7 cell lines, comparable to cisplatin .
- Enzyme Inhibition : Potent aromatase inhibition (IC₅₀ = 0.062 mmol/L) linked to thiadiazole-thioacetamide pharmacophore .
- Antimicrobial Potential : Structural analogs show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
Q. Which structural features are critical for its biological activity?
- Thiadiazole-thioacetamide backbone : Essential for hydrogen bonding with kinase active sites (e.g., VEGFR-2) .
- 3-Fluorophenyl group : Enhances lipophilicity and target affinity via π-π stacking .
- 4-Methylpiperazine : Improves solubility and modulates pharmacokinetic properties .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
- Solubility : Limited aqueous solubility (≤1 mg/mL); use DMSO for stock solutions (≤5% v/v in assays) .
- Stability : Degrades in acidic conditions (pH < 4); store at -20°C under inert atmosphere .
- Melting Point : Expected range 260–265°C (similar analogs: 261–267°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), passage numbers, and incubation times .
- Purity validation : Use HPLC (≥98% purity) to exclude impurities as confounding factors .
- Dose-response curves : Perform triplicate experiments with positive controls (e.g., cisplatin for cytotoxicity) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic substitution : Replace 4-methylpiperazine with morpholine or piperidine to assess steric/electronic effects .
- Bioisosteric replacement : Swap thiadiazole with oxadiazole to evaluate metabolic stability .
- Fragment-based design : Test truncated analogs (e.g., removing fluorophenyl) to identify minimal pharmacophore .
Q. Which computational methods aid in target identification and mechanistic studies?
- Molecular docking : Use AutoDock Vina to model interactions with VEGFR-2 (PDB: 4ASD) and BRAF (PDB: 3OG7) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at 2.8 Å spacing) .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
Q. How can structural modifications improve pharmacokinetic (PK) properties?
- Solubility enhancement : Introduce PEGylated side chains or sulfonate groups .
- Metabolic stability : Replace labile thioether with sulfone or stabilize via cyclopropane rings .
- Plasma protein binding : Reduce lipophilicity (logP < 3) by adding polar substituents .
Q. What crystallographic techniques validate the compound’s 3D structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
